molecular formula C18H23N3O5S B11021063 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide

Cat. No.: B11021063
M. Wt: 393.5 g/mol
InChI Key: FTULZJPBHURFDI-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxidotetrahydrothiophene ring, a furan ring, and a pyridazinone moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide typically involves multiple steps:

    Formation of the Dioxidotetrahydrothiophene Ring: This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions.

    Synthesis of the Pyridazinone Moiety: The pyridazinone ring can be synthesized via cyclization reactions involving appropriate precursors like hydrazines and diketones.

    Coupling Reactions: The furan ring and the pyridazinone moiety are coupled using reagents such as coupling agents (e.g., EDC, DCC) in the presence of catalysts.

    Final Assembly: The final step involves the acylation of the intermediate product with N-(2-methylpropyl)acetamide under suitable conditions, often using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophene ring.

    Reduction: Reduction reactions can target the carbonyl groups in the pyridazinone moiety.

    Substitution: The furan ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Agents: EDC, DCC.

    Catalysts: Palladium, platinum.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound might be explored for its potential as a biochemical probe or as a lead compound in drug discovery. Its interactions with biological macromolecules could provide insights into enzyme mechanisms or receptor binding.

Medicine

Potential medicinal applications include its use as a therapeutic agent. The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in areas like anti-inflammatory or anticancer research.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity profile make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide would depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The dioxidotetrahydrothiophene ring could participate in redox reactions, while the pyridazinone moiety might engage in hydrogen bonding or hydrophobic interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combined structural features, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential interactions with biological targets make it a compound of significant interest in various fields of research and industry.

Properties

Molecular Formula

C18H23N3O5S

Molecular Weight

393.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(2-methylpropyl)acetamide

InChI

InChI=1S/C18H23N3O5S/c1-13(2)10-20(14-7-9-27(24,25)12-14)18(23)11-21-17(22)6-5-15(19-21)16-4-3-8-26-16/h3-6,8,13-14H,7,9-12H2,1-2H3

InChI Key

FTULZJPBHURFDI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3

Origin of Product

United States

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